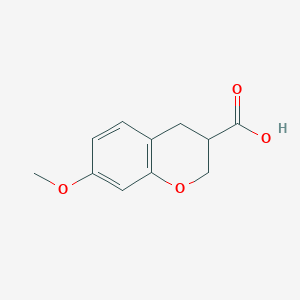

7-methoxychroman-3-carboxylic Acid

Overview

Description

7-Methoxychroman-3-carboxylic acid is a chemical compound that belongs to the class of chroman derivatives. It is used as a reagent to conjugate 7-Methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .

Molecular Structure Analysis

The molecular structure of 7-Methoxychroman-3-carboxylic acid is represented by the linear formula C11H12O4 . Its InChI code is 1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) and the corresponding InChI key is SVDWMRTZSYORGU-UHFFFAOYSA-N .Chemical Reactions Analysis

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is used as a reagent to conjugate 7-Methoxycoumarin-3-carboxylic acid to other molecules via amide chemistry .Physical And Chemical Properties Analysis

7-Methoxychroman-3-carboxylic acid has a molecular weight of 208.21 . It is a solid substance that should be stored in a sealed, dry, and room temperature environment .Scientific Research Applications

Inhibition of Nuclear Factor-KappaB Activation

7-Methoxychroman-3-carboxylic acid derivatives have been studied for their ability to inhibit nuclear factor-KappaB (NF-KB) activity, particularly in macrophage cells stimulated by lipopolysaccharide (LPS). This research indicates potential applications in controlling inflammatory responses. Specifically, compounds with certain substituents like -CH3, -CF3, or -Cl showed potent inhibition abilities (Kwak et al., 2007).

Structural and Physicochemical Properties

Research into the structural and physicochemical properties of derivatives of 7-methoxychroman-3-carboxylic acid, like 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, has been conducted. These studies involve characterizations such as X-ray crystallography and thermal analysis, which are crucial for understanding the potential applications of these compounds in various fields, including materials science (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Photocleavage Applications

The effects of various aromatic substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, related to 7-methoxychroman-3-carboxylic acid, have been explored. This research is significant for the development of photolabile precursors of carboxylic acids, which are useful in controlled drug delivery and other applications (Papageorgiou & Corrie, 2000).

Photorelease of Caged Acids

Studies on the photorelease of caged acids from hydrophobic coumaryl esters, including 7-(methoxycoumaryl)-4-methanol, have shown potential in releasing hydrophobic acid molecules in water. This mechanism can be triggered by light and offers opportunities in controlled release technologies and probing the behavior of intermediates in hydrophobic environments (Kamatham et al., 2016).

Fluorescence Applications

7-Methoxychroman-3-carboxylic acid and its derivatives have been used as fluorescent labeling reagents in high-performance liquid chromatography (HPLC). Their applications include labeling carboxylic acids, alcohols, and amines, enhancing the detection and analysis of these compounds in various samples (Takadate et al., 1992; Takadate et al., 1985; Takadate et al., 1989).

Safety And Hazards

The compound is potentially harmful and should be handled with care. It is recommended to avoid prolonged or repeated exposure, dust formation, and breathing vapors, mist, or gas . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWMRTZSYORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461937 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxychroman-3-carboxylic Acid | |

CAS RN |

3187-51-7 | |

| Record name | 7-methoxychroman-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

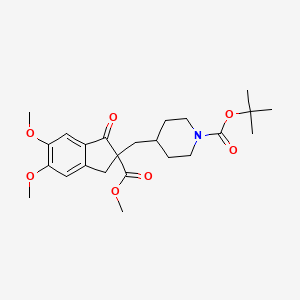

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

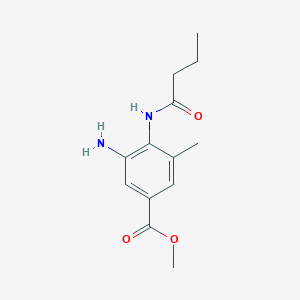

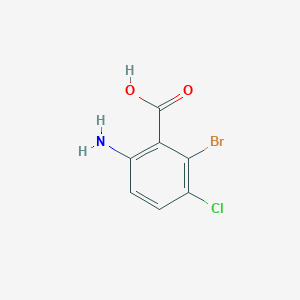

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)